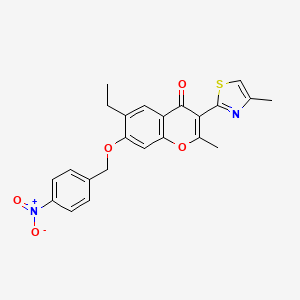![molecular formula C23H18ClN5O B2894678 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866350-08-5](/img/structure/B2894678.png)
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The synthesis of various derivatives of triazoloquinazoline has demonstrated significant antimicrobial activities. In one study, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including those structurally related to the compound of interest, were synthesized and shown to possess good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
Another significant application of triazoloquinazoline derivatives is in the field of anticancer research. A study highlighted the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Antihistaminic Agents
The compound's framework has been explored for its antihistaminic properties as well. Studies have synthesized various triazoloquinazolinone derivatives that showed promising H1-antihistaminic activity with minimal sedation effects in in vivo models, suggesting their utility as a new class of antihistamines (Alagarsamy et al., 2008).
Vascular Disruption Agents
Research has also delved into the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. These derivatives have been tested for their tubulin assembly inhibitory activities and anticancer activity in cancer cell lines, with some showing remarkable cell shape changes consistent with vasculature damaging activity (Driowya et al., 2016).
Adenosine Receptor Antagonists
Furthermore, derivatives of the triazoloquinazoline adenosine antagonist (CGS 15943) have shown high potency at human A2B and A3 receptor subtypes, providing a pathway for the development of selective adenosine receptor modulators. These findings have implications for therapeutic interventions in diseases modulated by adenosine receptors (Kim et al., 1998).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c1-30-18-6-4-5-15(13-18)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)16-9-11-17(24)12-10-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMMOIFREKPIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2894598.png)
![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)

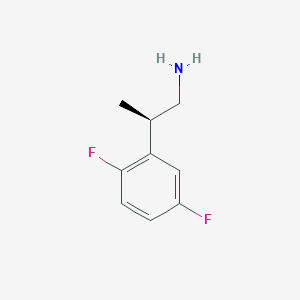
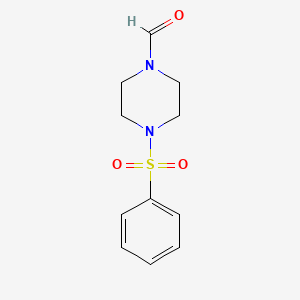

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
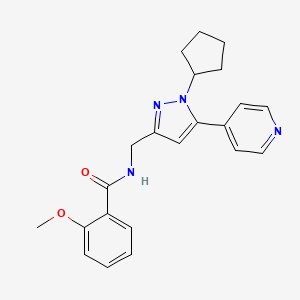
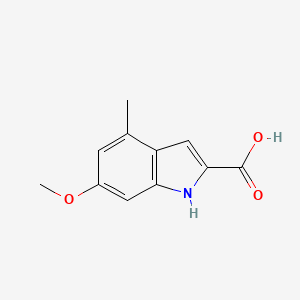



![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
